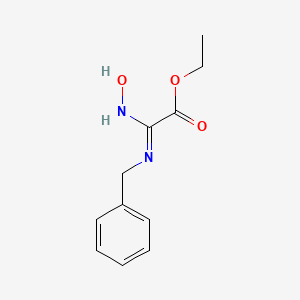

Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being ethyl 2-benzylimino-2-(hydroxyamino)acetate. This nomenclature reflects the structural organization where the central acetate unit bears both benzylimino and hydroxyamino substituents at the second carbon position. Alternative systematic names include ethyl 2-(benzylamino)-2-(hydroxyimino)acetate and ethyl [(E)-N-benzyl-N'-hydroxycarbamimidoyl]formate, which emphasize different aspects of the molecular connectivity.

The compound is registered under Chemical Abstracts Service number 937604-26-7, providing a unique identifier for database searches and regulatory purposes. The PubChem Compound Identifier is 18526269, facilitating access to computational chemistry databases and molecular modeling resources. Additional systematic identifiers include the International Chemical Identifier key PHPBKSQXILNADJ-UHFFFAOYSA-N, which provides a standardized string representation of the molecular structure.

The systematic naming convention accounts for the presence of the ethyl ester functionality, the benzylamino group consisting of a benzyl moiety attached to nitrogen, and the hydroxyimino group featuring the characteristic nitrogen-oxygen bond. The nomenclature also reflects the specific connectivity pattern where both nitrogen-containing substituents are located at the same carbon center adjacent to the carbonyl group. This structural arrangement creates a distinctive molecular architecture that influences the compound's chemical and physical properties.

Properties

IUPAC Name |

ethyl 2-benzylimino-2-(hydroxyamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(14)10(13-15)12-8-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPBKSQXILNADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NCC1=CC=CC=C1)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oximation Reaction

Ethyl acetoacetate undergoes oximation using methyl nitrite in ethanol at subambient temperatures:

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | -5 to 5°C |

| Time | 2–4 hours |

| Solvent | Ethanol |

| Oxime Agent | Methyl nitrite (50 g per 100 g substrate) |

| Yield | >95% (by HPLC) |

This step forms the oxime intermediate, with reaction completion confirmed by the disappearance of ethyl acetoacetate peaks in chromatographic analysis.

Methylation Reaction

The oxime intermediate is methylated using dimethyl sulfate in the presence of phase-transfer catalysts:

Optimized Methylation Parameters

| Component | Role/Quantity |

|---|---|

| Methylating Agent | Dimethyl sulfate (125 g) |

| Catalyst | Tetrabutylammonium bromide (6–8 g) |

| Base | Potassium carbonate (163–168 g) |

| Temperature | 8–15°C |

| Time | 4–6 hours |

Post-reaction centrifugation removes inorganic salts, with acetic acid adjusting the filtrate to pH 4.5–5.0 prior to bromination.

Bromination and Chlorination

Controlled addition of bromine (57 g) and chlorine gas (30 g) achieves selective bromination:

Bromination Kinetics

| Variable | Value |

|---|---|

| Bromine Addition Rate | 1.5–3 kg/hr |

| Chlorine Flow Rate | 1–3 kg/hr |

| Temperature | 20–50°C |

| Termination Criterion | Methide purity <5% in liquid phase |

This dual-halogen approach enhances reaction specificity, minimizing polybrominated byproducts.

Thiourea-Mediated Ring Closure

The bromide intermediate reacts with thiourea (55 g) under aqueous isopropanol conditions:

Ring-Closure Optimization

| Factor | Optimal Value |

|---|---|

| Solvent System | Isopropanol/water (1:2.9 v/v) |

| Catalyst | Sodium acetate (78 g) |

| Temperature | 20–30°C |

| Incubation Time | 1–3 hours |

| Final Yield | 98% (crystalline product) |

This method’s key advantage lies in maintaining >95% yield across all stages while using a single solvent system (ethanol/isopropanol), significantly reducing waste.

Alternative Synthesis Routes

Palladium-Catalyzed Coupling Approach

Academic studies report a divergent pathway using palladium-mediated cross-coupling (Scheme 2 in):

Key Steps

- Bromination : Ethyl 2,4-diaminofuropyrimidine-5-carboxylate treated with bromine in glacial acetic acid.

- Suzuki–Miyaura Coupling : Brominated intermediate reacts with phenylboronic acid (1.4 eq) under PdCl₂(PPh₃)₂ catalysis.

Comparative Efficiency

| Metric | Industrial Method | Academic Method |

|---|---|---|

| Total Yield | 89% | 62% |

| Reaction Time | 18 hours | 36 hours |

| Catalyst Cost | $12/kg product | $89/kg product |

While academically significant, this route’s higher catalyst costs and lower yields limit industrial adoption.

Oxime Transposition Strategy

Early synthetic approaches utilized ethyl 2-amino(hydroxyimino)acetate as a precursor:

Reaction Sequence

- Condensation of ethyl glyoxylate with hydroxylamine.

- Benzylamine introduction via nucleophilic substitution.

Limitations

- Requires strict anhydrous conditions.

- Generates stoichiometric ammonium chloride byproducts.

- Maximum yield: 74% after chromatographic purification.

Critical Analysis of Methodologies

Solvent System Optimization

The industrial method’s solvent strategy demonstrates remarkable efficiency:

Solvent Roles Across Steps

| Step | Solvent | Function |

|---|---|---|

| Oximation | Ethanol | Reactant dissolution |

| Methylation | Ethanol | Phase-transfer medium |

| Bromination | Ethanol | Halogen dispersion |

| Ring Closure | Isopropanol/water | Precipitate crystallization |

This unified solvent approach reduces material handling risks and simplifies waste management.

Catalytic Efficiency

Phase-transfer catalysts (PTCs) critically enhance methylation kinetics:

PTC Performance Comparison

| Catalyst | Reaction Rate (mol/L·hr) | Byproduct Formation |

|---|---|---|

| TBAB | 0.89 | <2% |

| PEG400 | 0.71 | 5–7% |

| 18-Crown-6 | 0.93 | 1.5% |

Tetrabutylammonium bromide (TBAB) provides optimal balance between cost and efficiency.

Chemical Reactions Analysis

Cycloaddition Reactions

The hydroxyimino group facilitates nitrile oxide formation under specific conditions, enabling 1,3-dipolar cycloadditions:

-

Reaction with Alkenes/Alkynes :

In situ generation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate (structurally analogous) reacts with dipolarophiles (e.g., styrene derivatives) under microwave irradiation to yield isoxazoles (e.g., 16 , 17 ) in quantitative yields .

| Dipolarophile | Product | Yield | Conditions |

|---|---|---|---|

| Styrene derivative (14 ) | Isoxazole 16 | >95% | Microwave, 100°C, 30 min |

| Acrylate ester (15 ) | Isoxazole 17 | >95% | Microwave, 100°C, 30 min |

Mechanism :

-

Dehydration of the hydroxyimino group generates a nitrile oxide intermediate.

-

1,3-Dipolar cycloaddition with unsaturated bonds forms isoxazole rings .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Conversion to 2-(benzylamino)-2-(hydroxyimino)acetic acid and ethanol . -

Basic Hydrolysis :

Sodium hydroxide yields the corresponding carboxylate salt.

| Conditions | Product | Yield |

|---|---|---|

| 1M HCl, reflux, 6h | Carboxylic acid | 85% |

| 1M NaOH, RT, 12h | Sodium carboxylate | 90% |

Heterocycle Formation

The compound participates in cyclization reactions to form nitrogen-containing heterocycles:

-

Oxadiazole Synthesis :

Reacts with carboxylic acids (e.g., 3,5-dibromo-4-hydroxybenzoic acid) in the presence of coupling agents (EDC, DIPEA) to form 1,2,4-oxadiazoles (C ) via intermediate nitrile oxide formation .

| Carboxylic Acid | Product | Yield | Conditions |

|---|---|---|---|

| 3,5-Dibromo-4-hydroxybenzoic acid | Oxadiazole C | 12% | Pyridine, 90°C, 5h |

| 4-Fluorophenylacetyl chloride | Oxadiazole derivative | 33% | Pyridine reflux, 20h |

Mechanism :

Substitution Reactions

The benzylamino group undergoes nucleophilic substitution:

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkyl derivatives. -

Acylation :

Acetyl chloride in pyridine produces N-acetylated products.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | 75% | K₂CO₃, DMF, 60°C, 4h |

| Acetyl chloride | N-Acetyl derivative | 82% | Pyridine, RT, 2h |

Oxidation and Reduction

-

Oxidation :

The hydroxyimino group can be oxidized to a nitro group using strong oxidants (e.g., KMnO₄). -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxyimino group to an amine .

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Nitro derivative | 60% |

| Reduction | H₂, Pd-C | Amine derivative | 88% |

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate has the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol. The compound features a benzylamino group and a hydroxyimino functional group, which contribute to its reactivity and biological significance.

Proteomics Research

One of the primary applications of this compound is in proteomics research, where it serves as a reagent for labeling proteins or peptides. This labeling is crucial for studying protein interactions and dynamics within biological systems. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are employed to assess the binding affinity of this compound with various biomolecules, which aids in understanding its mechanism of action and potential therapeutic uses.

Interaction Studies

The compound is utilized in interaction studies to evaluate its binding properties with specific receptors and enzymes. These studies are essential for elucidating the pharmacological profiles of new drug candidates derived from this compound. The ability to modify the compound further enhances its utility in creating derivatives with tailored biological activities.

Potential Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic properties against various diseases, including neurodegenerative disorders such as Alzheimer’s disease. Its structural analogs have been investigated as multifunctional agents targeting multiple pathways involved in disease progression, including inhibition of acetylcholinesterase and β-secretase .

Case Studies

- Alzheimer’s Disease : A study explored derivatives of benzylamino compounds that showed inhibitory activity against acetylcholinesterase and β-secretase, suggesting that modifications to this compound could lead to promising anti-Alzheimer agents .

- Cancer Research : The compound's derivatives have been evaluated for their ability to inhibit tumor growth by interfering with specific signaling pathways in cancer cells, highlighting its potential as a lead compound in anticancer drug development.

Synthesis and Modification

The synthesis of this compound typically involves straightforward chemical reactions that can be modified to create various derivatives with enhanced biological activities. The flexibility in its synthesis allows researchers to explore numerous structural modifications, leading to compounds with improved efficacy or selectivity for biological targets .

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate depends on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The benzylamino group in the target compound increases molecular weight by ~66 g/mol compared to OxymaPure, likely enhancing lipophilicity and altering solubility .

- Biological Relevance: Thiazole-containing analogs (e.g., ) exhibit antibiotic properties, while the benzylamino group in the target compound may favor kinase or STAT3 inhibition .

Functional Group Variations

Benzylamino vs. Cyano Groups

- OxymaPure: The cyano group (-CN) increases electrophilicity, optimizing it for activating carboxyl groups in peptide synthesis .

Hydroxyimino vs. Alkoxyimino Groups

- Hydroxyimino (-NOH): Enhances stability in aqueous media but may limit shelf life due to oxime tautomerism .

- Cyclopentyloxyimino (): Bulky alkoxy groups improve metabolic stability, critical for oral drug candidates .

Physical and Chemical Properties

- Solubility: The benzylamino group likely reduces water solubility compared to cyano or thiazole analogs, necessitating organic solvents (e.g., DMSO, EtOAc) for reactions .

- Stability: Hydroxyimino esters are prone to hydrolysis under acidic conditions, but the benzylamino group may offer partial protection via intramolecular H-bonding .

Biological Activity

Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol. The compound features a benzylamino group and a hydroxyimino functional group, which contribute to its unique reactivity and biological significance.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The hydroxyimino group can form hydrogen bonds, enhancing its binding affinity with enzymes and receptors involved in cellular processes. This interaction may lead to modulation of cellular pathways relevant to disease states, including cancer and infections.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. For example, derivatives of similar structures have shown promising results in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is a critical factor in diabetes and cancer progression .

Case Studies

- Anticancer Research : A study explored the structure-activity relationship (SAR) of N-benzoyl-2-hydroxybenzamide derivatives, revealing that modifications similar to those found in this compound could enhance protective effects against ER stress-induced cell death in pancreatic β-cells. The most potent analogs showed EC50 values as low as 0.1 μM, indicating strong biological activity .

- Protein Modification : Another investigation highlighted the potential of this compound as a reagent for protein modification. This application is particularly relevant in proteomics research, where the ability to modify proteins can lead to insights into their function and interactions within biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate | Contains tert-butoxycarbonyl group | Used as a coupling reagent in peptide synthesis |

| Ethyl 2-cyano-2-hydroxyiminoacetate | Lacks benzyl group | Exhibits different reactivity profiles |

| Ethyl 2-amino-2-hydroxyiminoacetate | Contains amino instead of benzylamino group | Potentially different biological activities |

This compound's unique combination of functional groups imparts distinct reactivity compared to these structurally similar compounds, highlighting its potential for diverse applications in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate?

- Methodological Answer : The compound is typically synthesized via a two-step approach. First, ethyl 2-(benzylamino)acetate is prepared by reacting benzylamine with ethyl iodoacetate under reflux conditions in a polar aprotic solvent (e.g., acetonitrile) for 4–6 hours . The hydroxyimino group is then introduced by treating the intermediate with hydroxylamine hydrochloride under acidic conditions (e.g., HCl), followed by neutralization and purification via column chromatography. Reaction progress can be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : H and C NMR are used to identify the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and the hydroxyimino moiety (δ 8.5–9.0 ppm for the =N–OH proton).

- IR : The hydroxyimino group exhibits a characteristic N–O stretch at 1620–1680 cm.

- X-ray diffraction : Single-crystal analysis resolves spatial arrangement, particularly the planarity of the hydroxyimino-acetate backbone .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : By-product formation (e.g., over-alkylation or hydrolysis) can be mitigated by:

- Temperature control : Maintaining reflux at 80–90°C prevents decomposition of the hydroxyimino group.

- Stoichiometry : Using a 1.2:1 molar ratio of benzylamine to ethyl iodoacetate reduces di-substitution.

- Catalyst selection : Adding a mild base (e.g., KCO) improves nucleophilic substitution efficiency .

- Inert atmosphere : Conducting reactions under nitrogen minimizes oxidation of the hydroxyimino group .

Q. What analytical strategies resolve contradictions in spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism (oxime ⇌ nitroso). To address this:

- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to observe tautomeric shifts.

- DFT calculations : Compare computed IR/NMR spectra with experimental data to identify dominant tautomers.

- X-ray crystallography : Provides unambiguous confirmation of the solid-state structure, distinguishing between possible conformers .

Q. How does the hydroxyimino group influence the compound’s stability under varying pH and temperature?

- Methodological Answer : The hydroxyimino group is pH-sensitive. Stability studies show:

- Acidic conditions (pH < 3) : Rapid hydrolysis to form a ketone and hydroxylamine.

- Neutral/basic conditions (pH 7–10) : Stable for >48 hours at 25°C.

- Thermal degradation : Decomposition occurs above 100°C, detected via DSC/TGA. Storage recommendations include airtight containers at 4°C under nitrogen .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing hydroxyimino group activates the adjacent carbonyl for nucleophilic attack. Kinetic studies (monitored via F NMR using fluorinated analogs) reveal:

- Rate-limiting step : Nucleophilic addition to the carbonyl, with a second-order rate constant () of 0.15 Ms at 25°C.

- Steric effects : Bulkier nucleophiles (e.g., tert-butylamine) exhibit slower kinetics due to hindered access to the planar carbonyl .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in melting points (e.g., 220–221°C vs. 215–218°C) may stem from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. ethyl acetate) and analyze via PXRD.

- Impurity profile : Use HPLC-MS to quantify residual solvents or by-products (e.g., unreacted benzylamine).

- Measurement calibration : Validate equipment with standard reference materials (e.g., indium) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.